Moxifloxacin hydrochloride monohydrate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Moxifloxacin involves multiple steps, starting from pyridine-2,3-dicarboxylic acid. Through processes such as dehydration, benzylamination, cyclization, reduction, resolution, and debenzylation, (S,S)-octahydro-6H-pyrrolo[3,4-b]pyridine is obtained. This compound is then condensed with the boric chelate of a quinolone intermediate, followed by hydrolysis, yielding an overall yield of 43.3% (L. Ming, 2004).
Molecular Structure Analysis
The molecular structure of Moxifloxacinium chloride-water-methanol (2/1/1) reveals the solvated monohydrochloride salt form of Moxifloxacin. The structure includes two cations, two chloride ions, a molecule of water, and one methanol molecule. The arrangement showcases non-coplanar cyclopropyl and methoxy groups with the quinoline ring system, indicating intricate hydrogen bonding and two-dimensional network formations (K. Ravikumar & B. Sridhar, 2006).
Chemical Reactions and Properties
Research on Moxifloxacin hydrochloride's interactions, such as with human serum albumin, reveals insights into its chemical behavior and properties. The binding of Moxifloxacin hydrochloride to albumin is influenced by hydrogen bonds and van der Waals forces, indicating its chemical interactions and stability in biological contexts (Xinnuo Xiong et al., 2017).
Physical Properties Analysis
The development of a thermo-sensitive hydrogel for Moxifloxacin hydrochloride indicates its versatile physical properties. This formulation, aimed at ocular delivery, demonstrates the drug's ability to be incorporated into advanced delivery systems, showcasing its thermal responsiveness and potential for enhanced bioavailability (M. H. Asfour et al., 2021).
Chemical Properties Analysis
The chemical stability of Moxifloxacin hydrochloride is a critical aspect of its pharmaceutical utility. Studies on its polymorphic stability under various storage conditions highlight the importance of monitoring and managing its polymorphs, which can significantly impact its safety, efficacy, and bioavailability (T. Julio et al., 2012).
Aplicaciones Científicas De Investigación
UV-Spectrophotometry for Eye Drops : A method has been developed for the simultaneous estimation of moxifloxacin hydrochloride and dexamethasone sodium phosphate in eye drops. This approach offers accurate and economical solutions for treating eye infections (Motilal, Shirkhedkar, & Surana, 2013).
Thermo-Sensitive Hydrogel for Ocular Delivery : A chitosan/β-glycerophosphate thermo-sensitive hydrogel system improves the ocular delivery of moxifloxacin hydrochloride, enhancing its effectiveness in treating bacterial infections (Asfour et al., 2021).
Pulmonary Tuberculosis Treatment : Moxifloxacin shows early bactericidal activity comparable to isoniazid in the treatment of pulmonary tuberculosis, indicating its potential as a therapeutic agent (Pletz et al., 2004).
Cyclodextrin Complex for Antibacterial Activity : The formation of a moxifloxacin-cyclodextrin complex can stabilize moxifloxacin in various forms, enhancing its antibacterial activity against both Gram-negative and Gram-positive bacteria (Szabó et al., 2018).
Environmental Impact : Exposure to moxifloxacin and gatifloxacin significantly affects the growth, photosynthesis, oxidative stress, and microcystin release in Microcystis aeruginosa, posing environmental risks (Wan et al., 2020).
Electrochemical Sensor for Detection : A silver nanoparticles modified carbon paste electrode provides a sensitive method for detecting Moxifloxacin Hydrochloride in real samples like tablets and human urine (Fekry, 2017).
Cardiac Safety Study : A study showed that a single oral dose of moxifloxacin (400 mg or 800 mg) does not prolong ventricular repolarization in healthy volunteers, indicating its cardiac safety (Démolis et al., 2000).
Treatment of Bacterial Infections : Moxifloxacin is effective and well-tolerated for treating bacterial infections, including those resistant to penicillin, with a convenient once-daily administration schedule (Keating & Scott, 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2/t11-,16+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZIMSDWAIZNDD-WJMOHVQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049063 | |
Record name | Moxifloxacin hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moxifloxacin hydrochloride monohydrate | |
CAS RN |
192927-63-2 | |
Record name | Moxifloxacin hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moxifloxacin hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moxifloxacin Hydrochloride Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXIFLOXACIN HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8956S8609 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.